molecular formula C4H4Cl2N2O2S2 B8508458 4-Amino-2,5-dichloro-3-thiophenesulphonamide

4-Amino-2,5-dichloro-3-thiophenesulphonamide

Cat. No. B8508458
M. Wt: 247.1 g/mol
InChI Key: VDCYGXNEHSFARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07476668B2

Procedure details

250 mg of the compound of Step C above are dissolved in 2.5 ml of trimethyl orthoformate. The solution is brought to boiling in an open vessel. After 1.5 hours, the reaction is complete. The solution is allowed to cool, yielding a beige precipitate which is collected by filtration, washed with diethyl ether and dried.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([S:9]([NH2:12])(=[O:11])=[O:10])=[C:4]([Cl:8])[S:5][C:6]=1[Cl:7].[CH:13](OC)(OC)OC>>[Cl:7][C:6]1[S:5][C:4]([Cl:8])=[C:3]2[S:9](=[O:10])(=[O:11])[N:12]=[CH:13][NH:1][C:2]=12

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
NC=1C(=C(SC1Cl)Cl)S(=O)(=O)N
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(OC)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to boiling in an open vessel
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
yielding a beige precipitate which
FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
ClC=1SC(=C2C1NC=NS2(=O)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.